2-n-OctyloxyphenylZinc bromide
Description
2-n-Octyloxyphenylzinc bromide is an organozinc compound featuring a zinc center bonded to a bromine atom and a 2-n-octyloxyphenyl group. This arylzinc bromide is synthesized via oxidative addition of 2-bromo-n-octyloxybenzene to zinc metal, often catalyzed by transition metals like cobalt bromide, as observed in analogous syntheses of arylzinc bromides . The octyloxy substituent (-O-C₈H₁₇) at the 2-position imparts distinct steric and electronic properties, enhancing solubility in non-polar solvents (e.g., THF, diethyl ether) compared to simpler arylzinc bromides. Its molecular weight is estimated at ~360 g/mol, with applications in cross-coupling reactions (e.g., Negishi coupling) for constructing complex organic frameworks.
Properties
Molecular Formula |
C14H21BrOZn |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
bromozinc(1+);octoxybenzene |
InChI |
InChI=1S/C14H21O.BrH.Zn/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-9,11H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FKBRFVFJASYSSN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-n-OctyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-octyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or an organolithium compound to facilitate the formation of the organozinc species.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-n-OctyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, organic halides, Grignard reagents, organolithium compounds.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal yields.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-n-OctyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-n-OctyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Coordination Properties
- ZnBr₂·2H₂O : Exhibits a double-salt structure with octahedral [Zn(H₂O)₆]²⁺ and dimeric [Zn₂Br₆]²⁻ ions linked by hydrogen bonds .
- Arylzinc Bromides: Typically adopt tetrahedral or dimeric geometries. The octyloxy group in 2-n-octyloxyphenylzinc bromide may disrupt aggregation, favoring monomeric species, whereas smaller substituents (e.g., chloro, methoxy) permit dimerization.
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (e.g., -Cl) : Increase zinc’s electrophilicity, accelerating transmetallation in couplings. 2-Chlorophenylzinc bromide shows high reactivity .
- Electron-Donating Groups (e.g., -O-C₈H₁₇) : Reduce electrophilicity but improve stability. This compound may exhibit moderate reactivity, suitable for controlled reactions.
Solubility and Stability
- This compound: High solubility in non-polar solvents due to the lipophilic octyloxy chain, enhancing utility in homogeneous reactions.
- 2-Methoxyphenylzinc Bromide : Moderate solubility; smaller methoxy group balances steric and electronic effects.
- Phenylzinc Bromide: Limited solubility necessitates polar solvents, complicating handling.
Data Table: Comparative Analysis of Arylzinc Bromides
Key Research Findings
Catalytic Efficiency : Cobalt bromide catalysis (as in 2-chlorophenylzinc bromide synthesis ) is critical for activating zinc, but steric bulk in this compound may necessitate optimized conditions.
Solubility-Stability Trade-off : The octyloxy group enhances solubility but may reduce stability due to hindered coordination geometry.
Structural Insights: Zinc’s coordination environment in organozinc bromides diverges from hydrated salts like ZnBr₂·2H₂O, which form extended hydrogen-bonded networks .
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